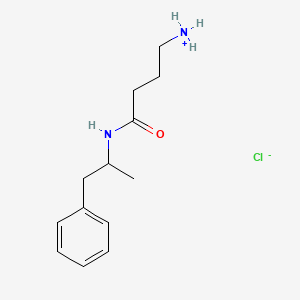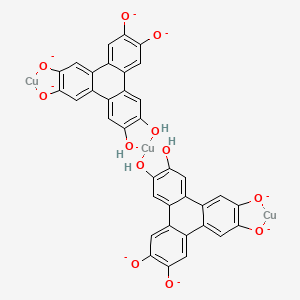
copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate is a complex organic compound that belongs to the family of triphenylene derivatives This compound is characterized by its unique structure, which includes multiple hydroxyl groups attached to a triphenylene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate typically involves the reaction of catechol derivatives with copper salts. One common method involves the anodic treatment of catechol ketals followed by acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which avoids the use of toxic and expensive solvents like acetonitrile . Another method uses ultrasonic treatment of catechol with ferric chloride hexahydrate, followed by washing with dilute hydrochloric acid and water, and extraction with heated cyclopentanone .
Industrial Production Methods
Industrial production of this compound may involve large-scale electroorganic synthesis, which is more sustainable and efficient compared to traditional chemical methods. The use of electrochemical cells and specific electrolytes like tetrabutylammonium tetrafluoroborate in acetonitrile can yield high-purity products .
化学反应分析
Types of Reactions
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted triphenylene derivatives, quinones, and reduced forms of the original compound.
科学研究应用
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
作用机制
The mechanism of action of copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate involves its ability to coordinate with metal ions and participate in redox reactions. The compound can form stable complexes with metal ions, which can then undergo various redox processes. These interactions are crucial for its applications in catalysis and material science .
相似化合物的比较
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: A similar compound without the copper ion, used in the synthesis of MOFs and other materials.
2,3,6,7,10,11-Hexaaminotriphenylene: Another derivative used in the synthesis of conductive MOFs.
Uniqueness
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate is unique due to the presence of copper, which enhances its redox properties and coordination abilities. This makes it particularly valuable in applications requiring stable metal-organic complexes and efficient redox catalysts.
属性
分子式 |
C36H16Cu3O12-8 |
|---|---|
分子量 |
831.1 g/mol |
IUPAC 名称 |
copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate |
InChI |
InChI=1S/2C18H12O6.3Cu/c2*19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;;;/h2*1-6,19-24H;;;/p-8 |
InChI 键 |
GHYUOBJQDKGXLV-UHFFFAOYSA-F |
规范 SMILES |
C1=C2C(=CC(=C1O)O)C3=CC(=C(C=C3C4=CC(=C(C=C24)[O-])[O-])[O-])[O-].C1=C2C(=CC(=C1O)O)C3=CC(=C(C=C3C4=CC(=C(C=C24)[O-])[O-])[O-])[O-].[Cu].[Cu].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
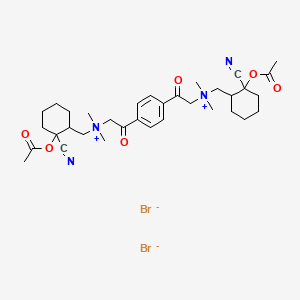
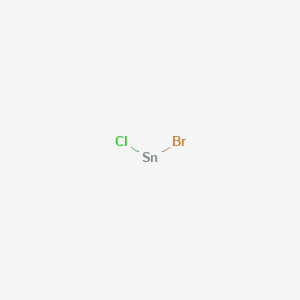
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)

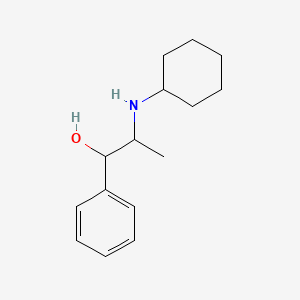
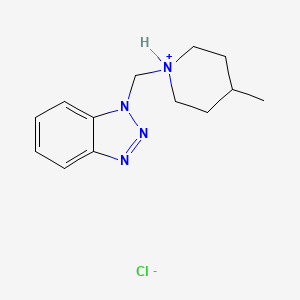
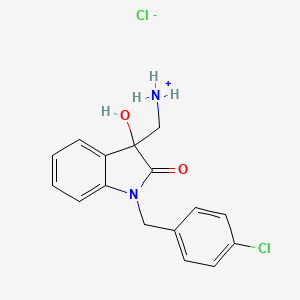
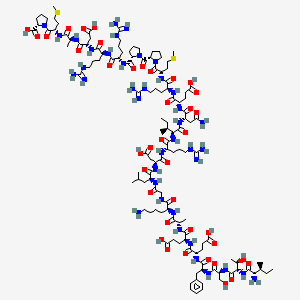
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)

